molecular formula C7H10BrClN2 B1652669 2-Bromo-3-methylphenylhydrazine hydrochloride CAS No. 156941-75-2

2-Bromo-3-methylphenylhydrazine hydrochloride

Cat. No. B1652669
M. Wt: 237.52
InChI Key: KOIHOMXGSXWSED-UHFFFAOYSA-N
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Patent
US05861425

Procedure details

2-Bromo-3-methylphenylhydrazine hydrochloride (23 g) was prepared as described for 2-bromo-4-methylphenylhydrazine hydrochloride in Example 4, except using 2-bromo-3-methylaniline as starting material. ##STR34##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Br:2][C:3]1[CH:8]=[C:7](C)[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11].Br[C:13]1C(C)=CC=CC=1N>>[ClH:1].[Br:2][C:3]1[C:8]([CH3:13])=[CH:7][CH:6]=[CH:5][C:4]=1[NH:10][NH2:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=C(C=CC(=C1)C)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC1=C(C=CC=C1C)NN
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.